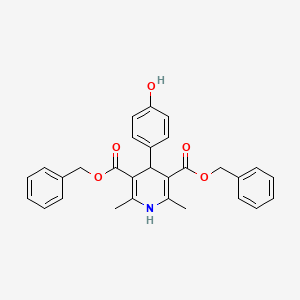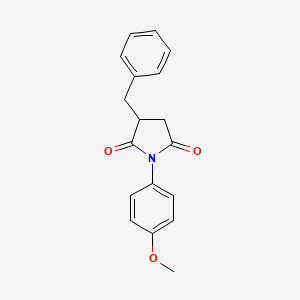![molecular formula C20H25N7O3 B11679024 {3-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B11679024.png)
{3-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenoxy}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{3-[(E)-{2-[4,6-di(pirrolidin-1-il)-1,3,5-triazin-2-il]hidrazinilideno}metil]fenoxi}ácido acético es un compuesto orgánico complejo que ha suscitado interés en varios campos de la investigación científica. Este compuesto se caracteriza por su estructura única, que incluye un anillo de triazina y una parte de ácido fenoxiacético.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de {3-[(E)-{2-[4,6-di(pirrolidin-1-il)-1,3,5-triazin-2-il]hidrazinilideno}metil]fenoxi}ácido acético generalmente implica múltiples pasos, comenzando con la preparación del anillo de triazina. Esto se puede lograr mediante la ciclización de precursores apropiados en condiciones controladas. Los pasos subsiguientes implican la introducción del grupo hidrazinilideno y la parte de ácido fenoxiacético. Las condiciones de reacción a menudo requieren catalizadores y disolventes específicos para garantizar un alto rendimiento y pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar la eficiencia y minimizar los costos. Se pueden emplear técnicas como la síntesis de flujo continuo y el monitoreo automatizado de reacciones para garantizar una calidad y una escalabilidad consistentes.
Análisis De Reacciones Químicas
Tipos de reacciones
{3-[(E)-{2-[4,6-di(pirrolidin-1-il)-1,3,5-triazin-2-il]hidrazinilideno}metil]fenoxi}ácido acético puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: Esta reacción se puede facilitar mediante agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Se pueden usar agentes reductores como el borohidruro de sodio para reducir grupos funcionales específicos dentro del compuesto.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir, particularmente en el anillo de triazina, utilizando reactivos como el metóxido de sodio.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen peróxido de hidrógeno, borohidruro de sodio y metóxido de sodio. Las condiciones de reacción generalmente implican temperaturas controladas, disolventes específicos y catalizadores para garantizar las transformaciones deseadas.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir varios derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto.
Aplicaciones Científicas De Investigación
Química
En química, {3-[(E)-{2-[4,6-di(pirrolidin-1-il)-1,3,5-triazin-2-il]hidrazinilideno}metil]fenoxi}ácido acético se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas reacciones químicas y vías.
Biología
En la investigación biológica, este compuesto se puede utilizar para estudiar las interacciones enzimáticas y los procesos celulares. Su capacidad para interactuar con objetivos moleculares específicos lo hace valioso para comprender las vías bioquímicas.
Medicina
En medicina, {3-[(E)-{2-[4,6-di(pirrolidin-1-il)-1,3,5-triazin-2-il]hidrazinilideno}metil]fenoxi}ácido acético tiene posibles aplicaciones terapéuticas. Se puede investigar por sus efectos en diversas enfermedades y afecciones, particularmente aquellas que involucran procesos celulares anormales.
Industria
En la industria, este compuesto se puede utilizar en el desarrollo de nuevos materiales y productos. Sus propiedades únicas lo hacen adecuado para aplicaciones en campos como la ciencia de materiales y la nanotecnología.
Mecanismo De Acción
El mecanismo de acción de {3-[(E)-{2-[4,6-di(pirrolidin-1-il)-1,3,5-triazin-2-il]hidrazinilideno}metil]fenoxi}ácido acético implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas involucradas en los procesos celulares. Los efectos del compuesto están mediados a través de la modulación de estos objetivos, lo que lleva a cambios en la función y el comportamiento celulares.
Comparación Con Compuestos Similares
Similar Compounds
2-{3-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOXY}ACETIC ACID: Similar structure but with morpholine groups instead of pyrrolidine.
2-{3-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOXY}ACETIC ACID: Contains piperidine groups instead of pyrrolidine.
Uniqueness
The uniqueness of 2-{3-[(E)-{2-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOXY}ACETIC ACID lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The presence of pyrrolidine groups, in particular, can influence the compound’s stereochemistry and binding interactions.
Propiedades
Fórmula molecular |
C20H25N7O3 |
|---|---|
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
2-[3-[(E)-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C20H25N7O3/c28-17(29)14-30-16-7-5-6-15(12-16)13-21-25-18-22-19(26-8-1-2-9-26)24-20(23-18)27-10-3-4-11-27/h5-7,12-13H,1-4,8-11,14H2,(H,28,29)(H,22,23,24,25)/b21-13+ |
Clave InChI |
XBXPSTUCTUEWIK-FYJGNVAPSA-N |
SMILES isomérico |
C1CCN(C1)C2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)OCC(=O)O)N4CCCC4 |
SMILES canónico |
C1CCN(C1)C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)OCC(=O)O)N4CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-diiodo-6-[(E)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]phenol](/img/structure/B11678970.png)
![N-{2-[(4-bromophenyl)(5-methylfuran-2-yl)methyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B11678974.png)
![3-Chloro-4-methoxy-N-(4-{naphtho[1,2-D][1,3]oxazol-2-YL}phenyl)benzamide](/img/structure/B11678988.png)
![methyl (2Z)-5-[4-(acetyloxy)phenyl]-7-methyl-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11678990.png)
![5-({3-Chloro-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11678992.png)
![Ethyl 2-oxo-2-phenyl-1-[2-(trifluoromethyl)anilino]ethylcarbamate](/img/structure/B11678996.png)
![(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide](/img/structure/B11679000.png)
![(5Z)-5-{3-iodo-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11679003.png)
![N'-[(1E)-1-(Pyridin-3-YL)ethylidene]pyridine-2-carbohydrazide](/img/structure/B11679007.png)
![1'-(morpholin-4-ylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B11679011.png)

![(5E)-5-[(3-phenoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11679023.png)
![ethyl 2-({(E)-[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B11679027.png)
